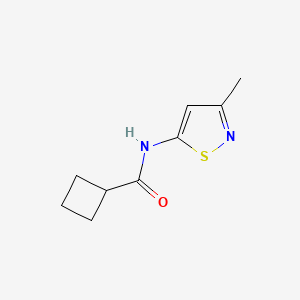

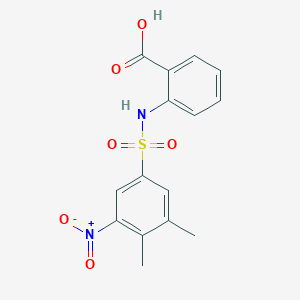

![molecular formula C10H8F2O2S B2641051 (E)-3-[4-(difluoromethylsulfanyl)phenyl]prop-2-enoic acid CAS No. 325732-94-3](/img/structure/B2641051.png)

(E)-3-[4-(difluoromethylsulfanyl)phenyl]prop-2-enoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(E)-3-[4-(difluoromethylsulfanyl)phenyl]prop-2-enoic acid, also known as Difluoromethylthioacrylic acid or Difluoromethanesulfenyl propenoic acid, is a chemical compound that has been studied for its potential applications in scientific research. This compound has shown promising results in various research studies, making it an important topic of interest in the scientific community.

Aplicaciones Científicas De Investigación

Difluoromethylation of Heterocycles

The difluoromethyl group is of prime importance due to its applicability in functionalizing diverse fluorine-containing heterocycles. These heterocycles serve as core moieties in various biologically and pharmacologically active ingredients . Researchers have made substantial progress in constructing difluoromethyl-substituted scaffolds. The radical process for difluoromethylation has been a highly intriguing research topic, and recent advances (from 2018 to early 2022) have focused on design, catalytic mechanisms, and representative outcomes. This field holds promise for drug discovery and development.

Organic Synthesis

The compound’s difluoromethyl group has synthetic applications within the past decade. Specifically, (phenylsulfonyl)difluoromethylation reactions have been explored. These reactions enable the introduction of difluoromethyl (CF2H), difluoromethylene (–CF2–), and difluoromethylidene (=CF2) groups into organic molecules. Such transformations expand the toolbox for synthetic chemists, allowing the creation of novel compounds with unique properties .

Bioisosteric Replacement

The difluoromethyl group serves as a lipophilic bioisostere of hydroxy, sulfanyl, and amino groups. Bioisosteres are structural substitutes that maintain similar biological activity. In this context, the difluoromethyl group can act as an unusual hydrogen bond donor, influencing intramolecular interactions. Researchers explore its potential as a replacement for other functional groups in drug design .

Propiedades

IUPAC Name |

(E)-3-[4-(difluoromethylsulfanyl)phenyl]prop-2-enoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8F2O2S/c11-10(12)15-8-4-1-7(2-5-8)3-6-9(13)14/h1-6,10H,(H,13,14)/b6-3+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSSGXNUPXGFLHD-ZZXKWVIFSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=CC(=O)O)SC(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1/C=C/C(=O)O)SC(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8F2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

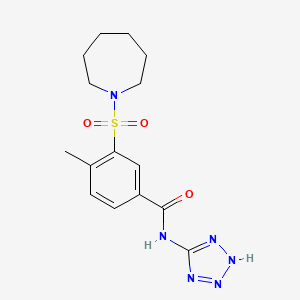

![3-methyl-N-(2-(methylthio)benzo[d]thiazol-6-yl)benzamide](/img/structure/B2640969.png)

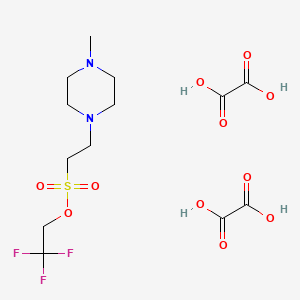

![N-{2-[4-(dimethylamino)phenyl]-2-(1H-indol-3-yl)ethyl}-2-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B2640979.png)

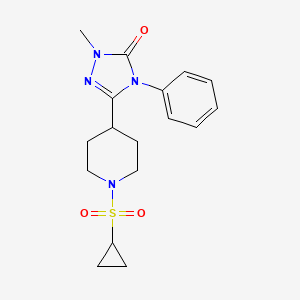

![2,5-dichloro-N-(2-(dimethylamino)ethyl)-N-(6-methoxybenzo[d]thiazol-2-yl)thiophene-3-carboxamide hydrochloride](/img/structure/B2640983.png)

![2-((3-(4-ethoxyphenyl)-6-methyl-7-oxo-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)-N-(4-methylbenzyl)acetamide](/img/structure/B2640985.png)

![(E)-4-(Dimethylamino)-N-[2-(4-oxothieno[3,2-d]pyrimidin-3-yl)ethyl]but-2-enamide](/img/structure/B2640988.png)